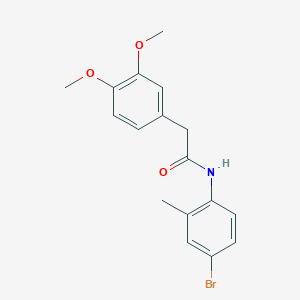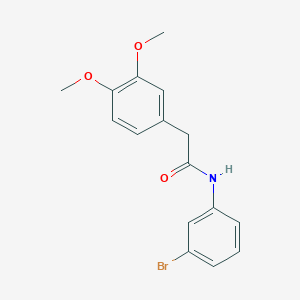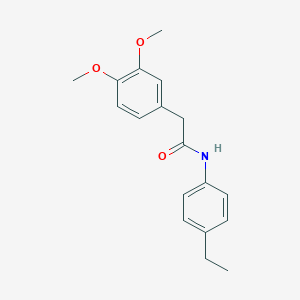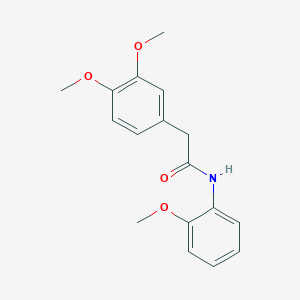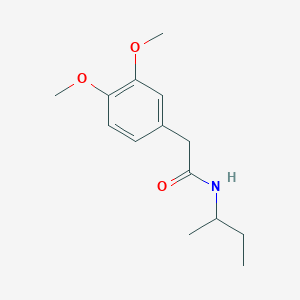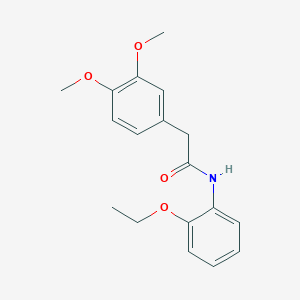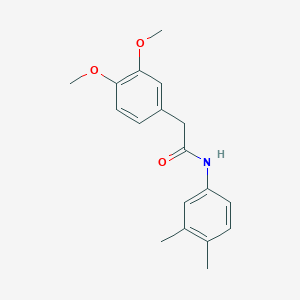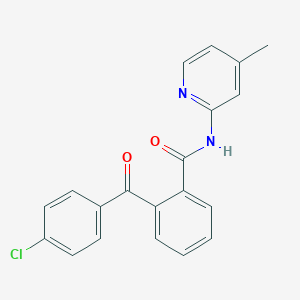
2-(4-chlorobenzoyl)-N-(4-methyl-2-pyridinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorobenzoyl)-N-(4-methyl-2-pyridinyl)benzamide, also known as BAY 11-7082, is a small molecule inhibitor that has been extensively studied for its anti-inflammatory and anti-cancer properties. It was first synthesized in 2000 by Bayer AG and since then, its mechanism of action and potential therapeutic applications have been extensively investigated.
作用机制
2-(4-chlorobenzoyl)-N-(4-methyl-2-pyridinyl)benzamide 11-7082 works by inhibiting the activity of IκB kinase (IKK), a key enzyme involved in the activation of NF-κB. By inhibiting IKK, 2-(4-chlorobenzoyl)-N-(4-methyl-2-pyridinyl)benzamide 11-7082 prevents the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This leads to the accumulation of IκBα in the cytoplasm, preventing the translocation of NF-κB to the nucleus and subsequent gene expression.
Biochemical and Physiological Effects:
2-(4-chlorobenzoyl)-N-(4-methyl-2-pyridinyl)benzamide 11-7082 has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, it has been shown to inhibit the activity of other signaling pathways, including STAT3 and JAK2/STAT3. It has also been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins.
实验室实验的优点和局限性
2-(4-chlorobenzoyl)-N-(4-methyl-2-pyridinyl)benzamide 11-7082 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and specificity for its target, making it a useful tool for studying the role of NF-κB and other signaling pathways in various cellular processes.
However, there are also some limitations to using 2-(4-chlorobenzoyl)-N-(4-methyl-2-pyridinyl)benzamide 11-7082 in lab experiments. It has been shown to have some off-target effects, particularly at high concentrations. It is also relatively unstable in solution, requiring careful storage and handling.
未来方向
There are several potential future directions for research on 2-(4-chlorobenzoyl)-N-(4-methyl-2-pyridinyl)benzamide 11-7082. One area of interest is the development of more potent and selective inhibitors of IKK and other signaling pathways. Another area of interest is the use of 2-(4-chlorobenzoyl)-N-(4-methyl-2-pyridinyl)benzamide 11-7082 in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy.
In addition, there is ongoing research on the role of NF-κB and other signaling pathways in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. 2-(4-chlorobenzoyl)-N-(4-methyl-2-pyridinyl)benzamide 11-7082 and other inhibitors of these pathways may have therapeutic potential in these diseases.
Conclusion:
In conclusion, 2-(4-chlorobenzoyl)-N-(4-methyl-2-pyridinyl)benzamide 11-7082 is a small molecule inhibitor that has been extensively studied for its anti-inflammatory and anti-cancer properties. It works by inhibiting the activity of NF-κB and other signaling pathways, leading to a decrease in inflammation and cancer cell growth. While there are some limitations to using 2-(4-chlorobenzoyl)-N-(4-methyl-2-pyridinyl)benzamide 11-7082 in lab experiments, it has several advantages and has potential future directions for research in various diseases.
合成方法
The synthesis of 2-(4-chlorobenzoyl)-N-(4-methyl-2-pyridinyl)benzamide 11-7082 involves the reaction of 4-chlorobenzoyl chloride with 4-methyl-2-pyridinylamine in the presence of a base such as triethylamine. The resulting product is then reacted with benzoyl chloride to form the final compound. This synthesis method has been optimized for high yields and purity.
科学研究应用
2-(4-chlorobenzoyl)-N-(4-methyl-2-pyridinyl)benzamide 11-7082 has been studied extensively for its anti-inflammatory properties. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. By inhibiting NF-κB, 2-(4-chlorobenzoyl)-N-(4-methyl-2-pyridinyl)benzamide 11-7082 has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation.
In addition to its anti-inflammatory properties, 2-(4-chlorobenzoyl)-N-(4-methyl-2-pyridinyl)benzamide 11-7082 has also been studied for its anti-cancer properties. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. These effects are thought to be mediated through the inhibition of NF-κB and other signaling pathways.
属性
分子式 |
C20H15ClN2O2 |
|---|---|
分子量 |
350.8 g/mol |
IUPAC 名称 |
2-(4-chlorobenzoyl)-N-(4-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C20H15ClN2O2/c1-13-10-11-22-18(12-13)23-20(25)17-5-3-2-4-16(17)19(24)14-6-8-15(21)9-7-14/h2-12H,1H3,(H,22,23,25) |
InChI 键 |
GNHAEVPINRYVTG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl |
规范 SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






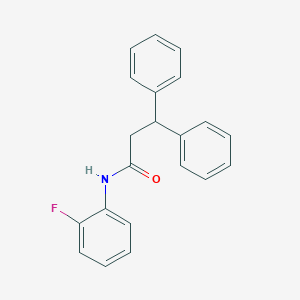
![Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B291201.png)
![Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B291202.png)
